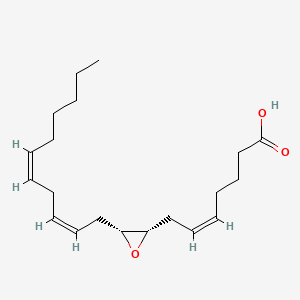

8S,9R-EpETrE

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H32O3 |

|---|---|

Molekulargewicht |

320.5 g/mol |

IUPAC-Name |

(Z)-7-[(2S,3R)-3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1 |

InChI-Schlüssel |

DBWQSCSXHFNTMO-ZZMPYBMWSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biological Mechanism of Action: 8(S),9(R)-EpETrE in Vascular Endothelium

Topic: Biological Mechanism of Action of 8(S),9(R)-EpETrE in Vascular Endothelium Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

8(S),9(R)-Epoxyeicosatrienoic acid (8(S),9(R)-EpETrE) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) epoxygenase metabolism of arachidonic acid.[1] While often grouped with other regioisomers (11,12-EET, 14,15-EET) as an Endothelium-Derived Hyperpolarizing Factor (EDHF), 8(S),9(R)-EpETrE exhibits distinct stereospecific biological activities.

Its primary mechanism in systemic vasculature involves the direct activation of endothelial TRPV4 channels, leading to calcium influx, activation of calcium-sensitive potassium channels (KCa), and subsequent vascular smooth muscle hyperpolarization. However, a critical physiological divergence exists: in the renal pre-glomerular vasculature, 8(S),9(R)-EpETrE acts as a vasoconstrictor via a cyclooxygenase (COX)-dependent pathway.[1] This guide dissects these mechanisms, providing actionable experimental protocols for validation.

Molecular Identity & Biosynthesis

Chemical Structure: (5Z,11Z,14Z)-8(S),9(R)-epoxyicosa-5,11,14-trienoic acid. Biosynthetic Pathway: Arachidonic acid is metabolized by CYP epoxygenases, primarily of the CYP2C and CYP2J subfamilies, into four regioisomeric EETs (5,6; 8,9; 11,12; and 14,15-EET). The 8,9-EET regioisomer exists as two enantiomers: 8(S),9(R) and 8(R),9(S).[1]

-

Stereoselectivity: In rat renal cortex, the 8(S),9(R) enantiomer is preferentially synthesized over 8(R),9(S) (approx. 2:1 ratio).[1]

-

Metabolic Fate: The primary route of inactivation is hydrolysis by Soluble Epoxide Hydrolase (sEH/EPHX2) to the corresponding dihydroxyeicosatrienoic acid (8,9-DHET), which is generally less biologically active.[2]

Core Mechanism of Action: The EDHF Pathway

In the systemic vasculature (coronary, mesenteric, cerebral), 8(S),9(R)-EpETrE functions as a potent vasodilator. This action is independent of nitric oxide (NO) and prostacyclin (PGI2), classifying it as an EDHF.

TRPV4 Channel Activation

Recent structural biology evidence identifies the Transient Receptor Potential Vanilloid 4 (TRPV4) channel as a direct molecular target.[3]

-

Binding Site: 8,9-EET binds to a pocket formed by the S2-S3 linker, S4, and S4-S5 linker of the TRPV4 subunit.

-

Key Residue: The interaction relies critically on residue Lysine 535 (K535) . Mutation of this residue (K535A) abolishes EET-induced gating.[3]

-

Signaling Cascade: Binding induces channel opening

Ca²⁺ influx into the endothelial cell.

Coupling to K⁺ Channels

The local increase in intracellular Ca²⁺ ([Ca²⁺]i) activates calcium-sensitive potassium channels:

-

Endothelial Hyperpolarization: Activation of Small-conductance (SKCa/KCa2.3) and Intermediate-conductance (IKCa/KCa3.1) channels leads to K⁺ efflux and endothelial membrane hyperpolarization.

-

Transfer to Smooth Muscle:

-

Direct Electrical Coupling: Hyperpolarization spreads to Vascular Smooth Muscle Cells (VSMCs) via Myoendothelial Gap Junctions (MEGJs) composed of Connexin 37, 40, and 43.

-

K⁺ Cloud: K⁺ efflux into the myoendothelial space activates VSMC Na⁺/K⁺-ATPase and inwardly rectifying K⁺ channels (Kir), reinforcing hyperpolarization.

-

-

VSMC Relaxation: VSMC hyperpolarization closes Voltage-Dependent Calcium Channels (VDCCs), reducing [Ca²⁺]i and causing vasodilation.

Visualization of Signaling Pathway

Figure 1: The canonical EDHF signaling pathway of 8(S),9(R)-EpETrE in systemic vascular endothelium. Note the central role of TRPV4 and gap junctions.

The Renal Paradox: A Critical Deviation

Unlike its vasodilatory role in the coronary circulation, 8(S),9(R)-EpETrE acts as a vasoconstrictor in the renal pre-glomerular vasculature .

-

Mechanism: This effect is blocked by COX inhibitors (indomethacin), suggesting that 8(S),9(R)-EpETrE undergoes COX-mediated metabolism (likely via COX-1 or COX-2) into a prostaglandin-endoperoxide analog or a thromboxane-like species.

-

Stereospecificity: This vasoconstriction is highly specific to the 8(S),9(R) enantiomer; the 8(R),9(S) enantiomer does not elicit this response.[1]

-

Implication: In renal physiology research, treating 8,9-EET as a racemate may mask specific hemodynamic effects.

Anti-Inflammatory Signaling

Beyond vascular tone, 8(S),9(R)-EpETrE exerts cytoprotective effects:

-

NF-κB Inhibition: It inhibits the phosphorylation of IκB, preventing the nuclear translocation of NF-κB (p65/p50). This downregulates VCAM-1, ICAM-1, and E-Selectin expression.

-

PPAR Activation: Evidence suggests modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activity, though this may be indirect compared to 11,12-EET.

Experimental Protocols

Protocol A: Electrophysiological Characterization (Patch Clamp)

Objective: To validate 8(S),9(R)-EpETrE-induced hyperpolarization in endothelial cells.

System Validation:

-

Positive Control: GSK1016790A (TRPV4 agonist).

-

Negative Control: HC-067047 (TRPV4 antagonist) or iberiotoxin (BKCa blocker).

Workflow:

-

Cell Preparation: Use freshly isolated Human Coronary Artery Endothelial Cells (HCAECs) or native endothelial strips.

-

Configuration: Whole-cell voltage clamp (holding potential -60 mV).

-

Solutions:

-

Pipette (Intracellular): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, pH 7.2.[4]

-

Bath (Extracellular): Standard Tyrode’s solution.

-

-

Application:

-

Establish stable baseline current.

-

Perfuse 100 nM 8(S),9(R)-EpETrE .

-

Observe outward K⁺ current (IK).

-

-

Validation Step: Co-apply 100 nM HC-067047 . A >80% reduction in current confirms TRPV4 mediation.

Protocol B: Functional Myography (Wire Myograph)

Objective: To measure vasodilation potency (EC50).[5]

Workflow:

-

Mounting: Mount 2mm segments of porcine or murine coronary arteries on a wire myograph.

-

Normalization: Set passive tension to equivalent of 100 mmHg in vivo.

-

Pre-constriction: Constrict with U46619 (Thromboxane mimic) or Endothelin-1 to 50-70% of max KCl contraction.

-

Dose-Response:

-

Add 8(S),9(R)-EpETrE cumulatively (

M to -

Crucial Step: Perform in the presence of L-NAME (NOS inhibitor) and Indomethacin (COX inhibitor) to isolate the EDHF component.

-

-

Data Analysis: Plot % Relaxation vs. Log[Concentration].

Quantitative Data Summary

| Parameter | Value / Range | Context | Reference |

| EC50 (Vasodilation) | 0.3 - 20 pM | Canine Coronary Arterioles | [1, 2] |

| Binding Affinity (Kd) | ~ Low nM range | TRPV4 Binding Pocket | [3] |

| Renal Effect | Vasoconstriction | Rat Afferent Arteriole (8S,9R specific) | [4] |

| Metabolic Half-life | < 10 seconds | In presence of active sEH | [5] |

References

-

Zhang, Y., et al. (2009). "EET homologs potently dilate coronary microvessels and activate BKCa channels."[6][7] American Journal of Physiology-Heart and Circulatory Physiology. Link

-

Oltman, C. L., et al. (1998).[4] "Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation." Circulation Research. Link

-

Watanabe, H., et al. (2003). "Anandamide and arachidonic acid use epoxyeicosatrienoic acids to activate TRPV4 channels." Nature. Link

-

Katoh, T., et al. (1991). "Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney." American Journal of Physiology-Renal Physiology. Link

-

Imig, J. D. (2012). "Epoxyeicosatrienoic acids, hypertension, and kidney injury." Hypertension. Link

Sources

- 1. Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural determinants of 5′,6′-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelium-dependent hyperpolarization and intercellular electrical coupling in guinea-pig mesenteric arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Role of 8(S),9(R)-EpETrE in Arachidonic Acid Metabolism

Executive Summary

While epoxyeicosatrienoic acids (EETs) are broadly categorized as endothelium-derived hyperpolarizing factors (EDHFs) with vasodilatory properties, 8(S),9(R)-EpETrE (8(S),9(R)-epoxy-5Z,11Z,14Z-eicosatrienoic acid) presents a crucial physiological paradox. Unlike its regioisomers (11,12-EET and 14,15-EET), the 8(S),9(R) stereoisomer exhibits distinct vasoconstrictive properties in the renal microvasculature, specifically targeting the preglomerular afferent arteriole.

This guide dissects the unique stereochemical, metabolic, and signaling characteristics of 8(S),9(R)-EpETrE. It moves beyond general EET biology to focus on the specific enantiomeric actions that drive renal hemodynamics, mitogenesis, and nociception, providing a validated framework for experimental analysis.

Biosynthetic Context & Stereochemistry

The CYP Epoxygenase Cascade

Arachidonic acid (AA) is metabolized by Cytochrome P450 (CYP) epoxygenases into four regioisomeric epoxides: 5,6-, 8,9-, 11,12-, and 14,15-EET.[1][2][3][4][5][6][7][8] The formation of 8,9-EET is primarily catalyzed by the CYP2C and CYP2J subfamilies.[3]

-

CYP2C9: A major generator of 8,9-EET in human liver and kidney.

-

Stereoselectivity: Enzymatic epoxidation is not racemic. In the rat kidney, endogenous synthesis favors the 8(S),9(R) antipode over the 8(R),9(S) isomer by a ratio of approximately 2:1 .

Structural Significance

The biological activity of 8,9-EET is strictly stereospecific.

-

8(S),9(R)-EpETrE: Potent biological activity (renal vasoconstriction, mitogenesis).

-

8(R),9(S)-EpETrE: Biologically inert or significantly less potent in renal hemodynamic assays.

This chirality dictates receptor fit (putative) and downstream coupling, making enantiomeric purity critical in experimental reagents.

Figure 1: Stereoselective biosynthesis and catabolism of 8,9-EET. Note the divergence into bioactive S,R and less active R,S enantiomers.

Physiological Mechanisms[4]

Renal Hemodynamics: The Vasoconstrictor Exception

In the kidney, 8(S),9(R)-EpETrE defies the "EETs are vasodilators" rule.

-

Target: Afferent Arterioles.[9]

-

Mechanism: It induces dose-dependent vasoconstriction, increasing afferent arteriolar resistance (

). -

Outcome: Reduction in single-nephron glomerular filtration rate (SNGFR) and glomerular plasma flow (

).[9] -

Cyclooxygenase Dependency: Uniquely, the vasoconstrictive effect of 8(S),9(R)-EpETrE is abolished by COX inhibitors (e.g., indomethacin), suggesting it may act upstream of, or requires transformation by, cyclooxygenase enzymes to a secondary vasoactive metabolite (possibly a prostaglandin analogue).

Angiogenesis and Mitogenesis

8,9-EET is a potent mitogen, often exceeding the potency of 11,12-EET in specific endothelial lines.

-

Pathway: It triggers the p38 MAPK (Mitogen-Activated Protein Kinase) pathway.

-

Effect: Promotes endothelial cell migration and tubulogenesis.

-

Clinical Implication: In tumor microenvironments, elevated CYP2C expression can drive pathological angiogenesis via sustained 8,9-EET production.

Nociception (Pain Modulation)

EETs generally suppress pain transmission. 8,9-EET contributes to this antinociceptive profile.[10]

-

Mechanism: Activation of TRPV4 channels and large-conductance

-activated -

Result: Hyperpolarization of sensory neurons, reducing firing frequency in response to noxious stimuli.

Figure 2: Divergent signaling pathways of 8(S),9(R)-EpETrE across renal, endothelial, and neuronal tissues.

Experimental Workflows

Protocol: LC-MS/MS Quantification of 8,9-EET

Quantifying 8,9-EET requires strict control over pH and temperature to prevent acid-catalyzed hydrolysis or auto-oxidation.

Reagents:

-

Internal Standard: 8,9-EET-d11 (Deuterated).

-

Solvents: LC-MS grade Methanol, Water, Acetic Acid.

-

Antioxidant: Triphenylphosphine (TPP) or BHT.

Step-by-Step Methodology:

| Step | Action | Critical Technical Note |

| 1. Extraction | Add 10 µL internal standard (100 ng/mL) to 200 µL plasma/tissue homogenate. | Do not use plasticware prone to arachidonate leaching. Use silanized glass. |

| 2. LLE | Perform Liquid-Liquid Extraction using Ethyl Acetate (2x volume). Vortex 30s, Centrifuge 3000xg. | Maintain pH ~4.5 using dilute acetic acid to protonate EETs for organic phase transfer. |

| 3. Drying | Evaporate supernatant under | Avoid heat (>30°C) to prevent degradation. |

| 4. Reconstitution | Reconstitute in 50 µL Methanol:Water (50:50). | Ensure complete dissolution; vortex gently. |

| 5. LC Separation | Column: C18 Reverse Phase (e.g., Kinetex 1.7µm). Gradient: Water (0.1% Acetic Acid) vs. Acetonitrile. | 8,9-EET elutes before 11,12-EET and 14,15-EET. |

| 6. MS/MS | Mode: Negative Electrospray Ionization (ESI-). MRM Transition: m/z 319 | Monitor 8,9-DHET (m/z 337) simultaneously to assess sample degradation. |

Protocol: Functional Renal Assay (Ex Vivo)

To verify the vasoconstrictive activity of 8(S),9(R)-EpETrE.

-

Isolation: Microdissect afferent arterioles from rat kidney (hydronephrotic model preferred for visibility).

-

Perfusion: Cannulate arteriole and pressurize to 60 mmHg in thermoregulated bath (37°C).

-

Baseline: Allow 30 min equilibration. Measure basal diameter (

). -

Challenge: Add 8(S),9(R)-EpETrE (10 nM - 1 µM) to the bath.

-

Control: Add 8(R),9(S)-EpETrE to a separate vessel (expect no change).

-

-

Inhibition Check: Pre-incubate with Indomethacin (10 µM).

-

Result: The vasoconstriction should be abolished, confirming the unique COX-dependent mechanism.

-

Catabolism & Drug Development Implications

The primary route of inactivation is Soluble Epoxide Hydrolase (sEH) , which converts 8,9-EET to 8,9-DHET.[5]

-

8,9-DHET: Generally considered physiologically inactive, though it serves as a biomarker for total epoxygenase flux.

-

sEH Inhibitors (sEHi): Compounds like t-AUCB stabilize endogenous EET levels.

-

Therapeutic Risk: While sEHi are antihypertensive (via 11,12/14,15-EET preservation), the accumulation of 8,9-EET in the kidney could theoretically increase afferent arteriolar resistance, counteracting the benefits. This necessitates regio-specific analysis during sEHi drug development.

-

References

-

Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9. Source: National Institutes of Health (PubMed) URL:[Link]

-

Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney. Source: American Journal of Physiology - Renal Physiology URL:[Link]

-

Characterization of 5,6- and 8,9-epoxyeicosatrienoic acids (5,6- and 8,9-EET) as potent in vivo angiogenic lipids. Source: Journal of Biological Chemistry URL:[11][Link]

-

Cytochrome P450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. Source: MDPI (Biomolecules) URL:[Link]

-

Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. Source: Biological & Pharmaceutical Bulletin URL:[Link]

Sources

- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxygenase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 6. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. probiologists.com [probiologists.com]

- 11. Endogenous epoxyeicosatrienoic acids. Cytochrome P-450 controlled stereoselectivity of the hepatic arachidonic acid epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8S,9R-EpETrE Signaling Pathways in the Anti-Inflammatory Response

This guide provides a comprehensive technical overview of the signaling pathways modulated by 8,9-Epoxyeicosatrienoic Acid (8,9-EpETrE), a critical lipid mediator in the resolution of inflammation. Designed for researchers, scientists, and drug development professionals, this document synthesizes core mechanistic data with field-proven experimental insights to facilitate advanced research and therapeutic development.

Section 1: The Endogenous Anti-Inflammatory Axis: 8,9-EpETrE Biosynthesis and Metabolism

The biological activity of 8,9-EpETrE is tightly regulated by its synthesis and degradation. Understanding this metabolic axis is fundamental to manipulating the pathway for therapeutic benefit.

1.1. Biosynthesis via Cytochrome P450 Epoxygenase

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid (AA) through the cytochrome P450 (CYP) epoxygenase pathway.[1][2] This is often considered the third major pathway of AA metabolism, alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] Specific CYP isoforms, primarily within the CYP2C and CYP2J families, catalyze the epoxidation of one of the four double bonds in arachidonic acid.[3][4] This reaction incorporates one atom of molecular oxygen to form four potential regioisomers: 5,6-, 8,9-, 11,12-, and 14,15-EET.[2][5] These EETs are autocrine and paracrine mediators, acting locally on the cells that produce them or on nearby cells.[2][6]

1.2. Inactivation by Soluble Epoxide Hydrolase (sEH)

The signaling lifespan of EETs is transient. They are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[7][8] For 8,9-EpETrE, this conversion yields 8,9-DHET. This hydration step is critical, as DHETs are generally considered to be less biologically active, effectively terminating the anti-inflammatory signal.[8][9] The rapid inactivation of EETs in vivo makes direct administration challenging. Consequently, the inhibition of sEH has emerged as a primary therapeutic strategy to increase and prolong the endogenous levels of all EETs, including 8,9-EpETrE, thereby enhancing their anti-inflammatory and cardio-protective effects.[8][10][11]

Caption: Biosynthesis and metabolism of 8,9-EpETrE.

Section 2: Core Anti-Inflammatory Signaling Mechanisms of 8,9-EpETrE

Inflammation is a complex biological response involving the activation of immune cells and the production of inflammatory mediators.[12] 8,9-EpETrE exerts its potent anti-inflammatory effects primarily through the modulation of key transcription factors that govern the expression of pro-inflammatory genes.

2.1. Inhibition of the NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[13] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[14] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[13][15]

8,9-EpETrE is a potent inhibitor of this pathway.[3][5] Mechanistic studies have demonstrated that 8,9-EpETrE prevents the TNF-α-induced degradation of IκBα.[1] By stabilizing the IκBα-NF-κB complex, it effectively blocks the nuclear translocation of the active NF-κB p65 subunit.[16][17] This action occurs upstream of IKK activity, representing a significant control point in the inflammatory cascade.[5] This inhibitory effect has been observed in various cell types, including endothelial cells, monocytic cells, and B lymphocytes.[5][16]

2.2. Activation of PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated nuclear receptors that play pivotal roles in metabolism and inflammation.[5] There is substantial evidence that EETs, including 8,9-EET, function as endogenous ligands for both PPARα and PPARγ.[1][5] Upon activation by a ligand like 8,9-EET, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes.

The anti-inflammatory action of PPARs is multifaceted. One key mechanism is transcriptional interference, where activated PPARs physically interact with and inhibit the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1).[10] Therefore, by activating PPARγ, 8,9-EET can suppress the expression of NF-κB target genes, providing a complementary mechanism for its anti-inflammatory effects.[1][10]

2.3. Other Potential Signaling Pathways

While NF-κB and PPAR modulation are the most well-characterized mechanisms, research suggests other pathways may contribute to the effects of 8,9-EpETrE:

-

G-Protein Coupled Receptors (GPCRs): EETs have been proposed to act through a Gs-protein-dependent mechanism in vascular smooth muscle, though a specific high-affinity EET receptor has yet to be definitively identified.[18][19][20]

-

Transient Receptor Potential (TRP) Channels: 8,9-EET can activate TRPV4 channels in human endothelial cells, leading to calcium influx and vasodilation, an effect that can indirectly influence inflammation.[5]

-

STAT3 Activation: Some studies suggest that the anti-inflammatory effects of EETs may also be mediated by the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5]

Caption: Core anti-inflammatory signaling pathways of 8,9-EpETrE.

Section 3: Methodologies for Investigating 8,9-EpETrE Signaling

Studying the anti-inflammatory effects of 8,9-EpETrE requires a combination of robust in vitro and in vivo experimental models. As a Senior Application Scientist, I emphasize the causality behind these choices and the inclusion of controls to ensure data integrity.

3.1. In Vitro Experimental Protocols

In vitro models are indispensable for dissecting specific molecular mechanisms in a controlled environment.

Protocol 3.1.1: Assessing NF-κB Nuclear Translocation in Macrophages

-

Objective: To quantify the inhibitory effect of 8,9-EpETrE on LPS-induced NF-κB p65 subunit nuclear translocation.

-

Causality: This assay directly measures the pivotal step in canonical NF-κB activation. Blocking translocation is a direct indicator of pathway inhibition.

-

Methodology:

-

Cell Culture: Plate RAW 264.7 murine macrophages or human THP-1-derived macrophages in 6-well plates and grow to 80-90% confluency.

-

Pre-treatment: Serum-starve cells for 4 hours. Pre-treat cells with vehicle (ethanol or DMSO) or varying concentrations of 8,9-EpETrE (e.g., 10 nM - 1 µM) for 1 hour.[9][17]

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 100 ng/mL) for 30-60 minutes.[17][21]

-

Fractionation: Wash cells with ice-cold PBS. Lyse cells and separate nuclear and cytoplasmic fractions using a commercial subcellular fractionation kit (e.g., NE-PER™ Kit). Scientist's Note: This is a critical step. Incomplete separation will lead to erroneous results. Always validate fractionation efficiency by blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.

-

Western Blotting: Quantify protein concentration in each fraction using a BCA assay. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies against NF-κB p65, GAPDH, and Lamin B1. Follow with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

-

Analysis: Densitometrically quantify the p65 band in the nuclear fraction, normalized to the Lamin B1 loading control. Compare the levels in 8,9-EpETrE-treated cells to the LPS-only positive control.

-

-

Self-Validating System:

-

Negative Control: Vehicle-treated, unstimulated cells (should show minimal nuclear p65).

-

Positive Control: Vehicle-treated, LPS-stimulated cells (should show robust nuclear p65).

-

Test Groups: 8,9-EpETrE-treated, LPS-stimulated cells.

-

Caption: Experimental workflow for in vitro NF-κB translocation assay.

Protocol 3.1.2: Measuring Pro-inflammatory Gene Expression via RT-qPCR

-

Objective: To determine if 8,9-EpETrE-mediated NF-κB inhibition translates to reduced expression of downstream target genes.

-

Causality: This assay assesses the functional consequence of the signaling pathway modulation at the transcriptional level.

-

Methodology:

-

Cell Treatment: Treat cells as described in Protocol 3.1.1, but extend the LPS stimulation time to 4-6 hours to allow for robust mRNA transcription.

-

RNA Extraction: Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Kit) or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

-

qPCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay with validated primers for target genes (e.g., Tnf, Il6, Nos2 [iNOS], Cox2) and a housekeeping gene (e.g., Actb [β-actin], Gapdh).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize target gene expression to the housekeeping gene and compare treated groups to the LPS-only control.

-

-

Self-Validating System: The same controls as in Protocol 3.1.1 apply. A robust increase in target gene expression with LPS alone is essential for a valid experiment.

3.2. In Vivo Experimental Protocols

In vivo models are crucial for evaluating the therapeutic potential of a compound in a complex physiological system, accounting for factors like bioavailability and metabolism.

Protocol 3.2.1: Carrageenan-Induced Paw Edema in Rodents

-

Objective: To assess the acute anti-inflammatory activity of 8,9-EpETrE or an sEH inhibitor in vivo.

-

Causality: This is a well-established model of acute, localized inflammation where edema formation is mediated by the release of histamine, serotonin, and prostaglandins.[22] It provides a clear, quantifiable endpoint (paw volume) to assess anti-inflammatory efficacy.[21][23]

-

Methodology:

-

Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., sEH inhibitor, various doses).

-

Compound Administration: Administer the test compounds or controls via oral gavage (p.o.) or intraperitoneal injection (i.p.) one hour before the inflammatory challenge.

-

Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the paw.[21]

-

Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group at each time point.

-

-

Self-Validating System:

-

Vehicle Control: Shows the maximum inflammatory response.

-

Positive Control: A known NSAID like indomethacin or diclofenac should produce significant and expected inhibition of edema.

-

Section 4: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpretation and comparison across studies.

Table 1: Summary of Cellular Effects of 8,9-EpETrE

| Cell Type | Stimulus | Measured Endpoint | Effect of 8,9-EpETrE | Reference |

| THP-1 Monocytes | Basal | TNF-α Secretion | ~90% Inhibition | [5] |

| B-Lymphocytes | LPS | Antibody (IgM) Secretion | Significant Decrease | [16][24] |

| B-Lymphocytes | LPS | Cell Proliferation | Significant Inhibition | [16] |

| HEK293 Cells | IL-1β | NF-κB Reporter Activity | Significant Inhibition | [5] |

| Endothelial Cells | TNF-α | VCAM-1 Expression | Downregulation | [1][6] |

| RAW 264.7 | LPS | Nos2 (iNOS) mRNA | Dose-dependent Inhibition | [21] |

Section 5: Conclusion and Future Directions

8,9-EpETrE is a potent endogenous lipid mediator that resolves inflammation through well-defined signaling pathways, primarily by inhibiting NF-κB activation and engaging PPARs. Its rapid degradation by soluble epoxide hydrolase makes sEH a prime therapeutic target for a host of inflammatory diseases, including cardiovascular, renal, and autoimmune disorders.[1][8][10]

Future research should focus on:

-

Receptor Deorphanization: The definitive identification and characterization of a specific GPCR for EETs remains a critical gap in the field.

-

Stereospecificity: Elucidating the distinct biological activities of the 8S,9R versus the 8R,9S enantiomers to develop more targeted therapeutics.

-

Translational Studies: Advancing potent and selective sEH inhibitors into clinical trials to validate the extensive pre-clinical findings in human inflammatory diseases.

By leveraging the robust methodologies outlined in this guide, researchers can continue to unravel the complexities of 8,9-EpETrE signaling and accelerate the development of novel anti-inflammatory therapies.

References

-

Title: Anti-inflammatory effects of epoxyeicosatrienoic acids. Source: PubMed, [Link]

-

Title: Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids. Source: PMC, [Link]

-

Title: CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. Source: MDPI, [Link]

-

Title: Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced. Source: Pharmacological Reports, [Link]

-

Title: Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids. Source: Wiley Online Library, [Link]

-

Title: Epoxyeicosatrienoic acid. Source: Wikipedia, [Link]

-

Title: Arachidonic acid cytochrome P450 epoxygenase pathway. Source: PMC, [Link]

-

Title: Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Source: PMC, [Link]

-

Title: 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier. Source: PMC, [Link]

-

Title: Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. Source: PMC, [Link]

-

Title: 8,9-Epoxyeicosatrienoic acid inhibits antibody production of B lymphocytes in mice. Source: PLoS One, [Link]

-

Title: Cytochrome P450 Enzymes in Oxygenation of Prostaglandin Endoperoxides and Arachidonic Acid. Source: Diva-Portal.org, [Link]

-

Title: Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. Source: Frontiers in Pharmacology, [Link]

-

Title: Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. Source: PMC, [Link]

-

Title: 8,9-EET inhibited NF-kB activation in B cells. A. Western blot analysis... Source: ResearchGate, [Link]

-

Title: Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Source: Agilent, [Link]

-

Title: Expression and Function of Eicosanoid-Producing Cytochrome P450 Enzymes in Solid Tumors. Source: Frontiers in Pharmacology, [Link]

-

Title: 8,9-Epoxyeicosatrienoic Acid Inhibits Antibody Production of B Lymphocytes in Mice. Source: NIH, [Link]

-

Title: In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Source: ResearchGate, [Link]

-

Title: NF-κB signaling. Source: PMC, [Link]

-

Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Source: ijpras.com, [Link]

-

Title: In Vitro and in Vivo Anti-Inflammatory Activity of a Seed Preparation Containing Phenethylisothiocyanate. Source: DOI, [Link]

-

Title: Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. Source: PMC, [Link]

-

Title: 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway. Source: PMC, [Link]

-

Title: G protein-coupled receptor. Source: Wikipedia, [Link]

-

Title: Roles of PRR-Mediated Signaling Pathways in the Regulation of Oxidative Stress and Inflammatory Diseases. Source: MDPI, [Link]

-

Title: Hierarchies of NF-κB target gene regulation. Source: PMC, [Link]

-

Title: The NF-kB Signaling Pathway. Source: Creative Diagnostics, [Link]

-

Title: G protein-Coupled Receptor (GPCR) - Targets for Drug Therapy. Source: CUSABIO, [Link]

-

Title: The structure and function of G-protein-coupled receptors. Source: PMC, [Link]

-

Title: Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges. Source: MDPI, [Link]

-

Title: 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. Source: PubMed, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 7. Anti-inflammatory effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Inflammatory Response Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Hierarchies of NF-κB target gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 8,9-Epoxyeicosatrienoic acid inhibits antibody production of B lymphocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. researchgate.net [researchgate.net]

- 23. ijpras.com [ijpras.com]

- 24. 8,9-Epoxyeicosatrienoic Acid Inhibits Antibody Production of B Lymphocytes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Impact of 8(S),9(R)-EpETrE on Renal Function: A Technical Guide

Content Type: Technical Whitepaper Audience: Renal Physiologists, Pharmacologists, and Drug Development Scientists Focus: Stereoselective hemodynamics, glomerular barrier integrity, and tubular transport modulation.

Executive Summary

The arachidonic acid (AA) metabolite 8(S),9(R)-EpETrE (8,9-epoxyeicosatrienoic acid) occupies a unique niche in renal physiology. Unlike its regioisomers (5,6-, 11,12-, and 14,15-EET), which are universally recognized as endothelium-derived hyperpolarizing factors (EDHFs) and vasodilators, 8(S),9(R)-EpETrE exhibits species-dependent hemodynamic duality —acting as a potent vasoconstrictor in murine models while maintaining vasodilatory properties in others.

Crucially, recent evidence identifies 8,9-EET as the sole regioisomer capable of preserving the glomerular filtration barrier against cytokine-mediated injury, making it a high-value target for Focal Segmental Glomerulosclerosis (FSGS) therapeutics. This guide dissects the stereoselective biosynthesis, contradictory hemodynamic profiles, and protective signaling mechanisms of 8(S),9(R)-EpETrE, providing validated protocols for its interrogation in preclinical models.

Biochemical Context: Stereoselective Biosynthesis

The CYP450 Epoxygenase Pathway

Renal production of EETs is driven by cytochrome P450 (CYP) monooxygenases, specifically the CYP2C and CYP2J subfamilies.[1] These enzymes epoxidize the olefinic bonds of arachidonic acid.[2]

-

Regio-selectivity: Production yields four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.

-

Stereo-selectivity: In the rat kidney, endogenous synthesis highly favors the 8(S),9(R) enantiomer over 8(R),9(S) (approximate ratio 2:1). This stereochemistry is critical; biological receptors often discriminate between enantiomers, leading to divergent physiological outcomes.

Metabolic Fate

The primary route of inactivation is hydrolysis by Soluble Epoxide Hydrolase (sEH/EPHX2) into the biologically less active 8,9-Dihydroxyeicosatrienoic acid (8,9-DHET).[3]

-

Therapeutic Implication: Inhibition of sEH stabilizes intracellular pools of 8(S),9(R)-EpETrE, potentiating its anti-inflammatory and natriuretic effects.

Figure 1: Stereoselective biosynthesis and degradation pathway of 8(S),9(R)-EpETrE.

Physiological Mechanisms in the Kidney[1][5][6][7][8][9]

The Hemodynamic Paradox: Vasoconstriction vs. Dilation

Unlike 11,12-EET, which consistently dilates renal microvessels via BKCa channel activation, 8(S),9(R)-EpETrE shows distinct behavior based on species and vascular bed.

| Parameter | Rat Kidney (Murine) | Rabbit Kidney (Lagomorph) | Mechanism |

| Effect on Afferent Arteriole | Vasoconstriction | Vasodilation | COX-dependent constriction vs. EDHF-mediated dilation |

| GFR Impact | Decrease | Increase/Maintenance | Alteration of glomerular capillary pressure (PGC) |

| Stereospecificity | 8(S),9(R) is active; 8(R),9(S) is inert | Non-selective | Receptor binding affinity |

Key Insight: In rat models, the vasoconstrictor effect of 8(S),9(R)-EpETrE is cyclooxygenase (COX) dependent .[2] Indomethacin treatment reverses the constriction to vasodilation, suggesting 8(S),9(R)-EpETrE may stimulate the release of a secondary constrictor (e.g., Thromboxane A2) in this species.

Glomerular Barrier Integrity (The "Palb" Effect)

Recent studies identify 8,9-EET as a critical guardian of the glomerular filtration barrier.

-

Pathology: In Focal Segmental Glomerulosclerosis (FSGS), a circulating permeability factor increases albumin leakage.[4][5][6]

-

Protection: 8,9-EET (but not 11,12- or 14,15-EET) blocks this permeability increase.[7][4][5][6]

-

Mechanism: It stabilizes the podocyte-endothelial interface, preventing actin cytoskeleton rearrangement induced by permeability factors.

Tubular Transport and Natriuresis

In the distal nephron, EETs generally promote sodium excretion.

-

Target: Epithelial Sodium Channel (ENaC) in the Cortical Collecting Duct (CCD).[8]

-

Action: 8,9-EET decreases the open probability (

) of ENaC. -

Result: Reduced Na+ reabsorption

Natriuresis

Experimental Protocols

Protocol A: In Vitro Glomerular Albumin Permeability ( ) Assay

Used to validate the protective effect of 8,9-EET on the filtration barrier.[7][4][6]

Reagents:

-

Isolated rat glomeruli (via differential sieving).

-

Hanks' Balanced Salt Solution (HBSS) with 5% BSA (Solution A).

-

HBSS with 1% BSA (Solution B).

-

8,9-EET (Cayman Chemical/Enzo).

-

Permeability factor (e.g., FSGS patient serum or Puromycin Aminonucleoside).

Workflow:

-

Isolation: Isolate glomeruli from male Sprague-Dawley rats. Maintain at 37°C.

-

Incubation: Incubate glomeruli with Vehicle or 8,9-EET (100 nM) for 15 minutes.

-

Challenge: Add FSGS serum (1:50 dilution) and incubate for an additional 30 minutes.

-

Video Microscopy: Transfer glomeruli to a glass coverslip chamber.

-

Media Switch: Rapidly switch media from Solution A (5% BSA) to Solution B (1% BSA).

-

Measurement: Record the volumetric expansion of the glomerulus.

-

Principle: Glomeruli with intact barriers swell due to oncotic gradients. Damaged glomeruli (leaky) do not swell as effectively.

-

Calculation:

.

-

Protocol B: LC-MS/MS Quantification of Renal EETs

Essential for verifying endogenous levels and sEH inhibition efficacy.

Sample Preparation:

-

Homogenization: Homogenize kidney cortex in PBS containing Triphenylphosphine (TPP) to prevent auto-oxidation.

-

Internal Standards: Spike with deuterated standards (

-8,9-EET). -

Extraction: Perform solid-phase extraction (SPE) using C18 columns. Wash with water/methanol (85:15); elute with ethyl acetate.

Instrument Parameters (Triple Quadrupole):

-

Ionization: Electrospray Ionization (ESI) Negative mode.

-

Transitions (MRM):

-

8,9-EET: m/z 319.2

155.1 -

8,9-DHET: m/z 337.2

127.1

-

-

Column: C18 Reverse Phase (1.7

m particle size). -

Mobile Phase: Gradient of Water/Acetonitrile with 0.02% Acetic Acid.

Visualizing the Signaling Network

The following diagram illustrates the divergent pathways of 8(S),9(R)-EET in the vasculature versus the tubular epithelium.

Figure 2: Divergent signaling mechanisms of 8(S),9(R)-EpETrE across renal cell types.

References

-

Katoh, T., Takahashi, K., Capdevila, J., Karara, A., Falck, J. R., Jacobson, H. R., & Badr, K. F. (1994). Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney. American Journal of Physiology-Renal Physiology. Link

-

Sharma, M., McCarthy, E. T., Reddy, D. S., Patel, P. K., Savin, V. J., Medhora, M., & Falck, J. R. (2009). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier.[4][5][6] Prostaglandins & Other Lipid Mediators.[3][7][9][4][5] Link

-

Imig, J. D. (2018). Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury. Hypertension.[1][10][11] Link

-

Sun, P., Lin, D. H., Yue, P., Jiang, H., Gotlinger, K. H., Schwartzman, M. L., ...[12] & Wang, W. H. (2010). High potassium intake enhances the inhibitory effect of 11,12-EET on ENaC.[12] Journal of the American Society of Nephrology. Link

-

Capdevila, J. H., & Falck, J. R. (2002). The CYP P450 arachidonic acid monooxygenases: from cell signaling to blood pressure regulation. Biochemical and Biophysical Research Communications. Link

Sources

- 1. Effect of Cytochrome P450 Metabolites of Arachidonic Acid in Nephrology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier PMID: 19480064 | MCE [medchemexpress.cn]

- 8. Arachidonic Acid Inhibits Epithelial Na Channel Via Cytochrome P450 (CYP) Epoxygenase-dependent Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High potassium intake enhances the inhibitory effect of 11,12-EET on ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Affinity: A Technical Guide to 8S,9R-EpETrE and its Interaction with G-Protein Coupled Receptors

This guide provides an in-depth exploration of the binding affinity of 8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE) with G-protein coupled receptors (GPCRs). Designed for researchers, scientists, and drug development professionals, this document delves into the core of understanding this interaction, from the identification of potential receptor targets to the detailed methodologies for characterizing binding and functional consequences. We will navigate the complexities of lipid signaling, emphasizing the causality behind experimental choices and the importance of self-validating protocols to ensure scientific integrity.

Introduction: The Significance of 8S,9R-EpETrE and its GPCR-Mediated Signaling

8S,9R-EpETrE is a stereoisomer of 8,9-epoxyeicosatrienoic acid (8,9-EET), a cytochrome P450-derived metabolite of arachidonic acid.[1][2] These lipid mediators, known as epoxyeicosanoids, are crucial signaling molecules involved in a myriad of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cell proliferation.[1][2][3] A significant portion of their biological activity is believed to be mediated through interaction with the largest family of cell surface receptors: the G-protein coupled receptors (GPCRs).[4][5][6]

The precise identification of high-affinity GPCRs for specific EET regioisomers and stereoisomers has been a challenging endeavor.[7][8][9] This guide will illuminate the current understanding of 8S,9R-EpETrE's interaction with GPCRs, with a particular focus on the experimental frameworks required to rigorously assess binding affinity and downstream signaling.

Part 1: Identifying Potential GPCR Targets for 8S,9R-EpETrE

The lipophilic nature of 8S,9R-EpETrE suggests its potential interaction with GPCRs that recognize fatty acids and other lipid mediators. The primary candidates fall into the family of free fatty acid receptors (FFARs) and prostanoid receptors.

Free Fatty Acid Receptors (FFARs)

The FFAR family, particularly GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids and are implicated in metabolic regulation and inflammation.[10][11][12][13][14]

-

GPR40 (FFAR1): Predominantly expressed in pancreatic β-cells, GPR40 activation by fatty acids potentiates glucose-stimulated insulin secretion.[11][15][16][17] The signaling cascade is primarily mediated through the Gαq/11 protein, leading to the activation of phospholipase C (PLC), subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.[11][15]

-

GPR120 (FFAR4): This receptor is expressed in various tissues, including adipocytes and macrophages, and its activation by omega-3 fatty acids exerts potent anti-inflammatory and insulin-sensitizing effects.[12][13][18]

Prostanoid Receptors

Studies have indicated that EETs can exhibit cross-reactivity with prostanoid receptors, which are GPCRs for prostaglandins and thromboxanes. For instance, 14,15-EET has been shown to interact with prostaglandin E2 (EP) and thromboxane (TP) receptors, albeit with lower affinity.[7][19] This suggests that 8S,9R-EpETrE could also potentially interact with members of this receptor family.

Part 2: Methodologies for Determining Binding Affinity and Functional Activity

A multi-faceted approach is essential to comprehensively characterize the interaction between 8S,9R-EpETrE and its putative GPCR targets. This involves both direct binding assays to quantify affinity and functional assays to elucidate the downstream signaling consequences. The choice of methodology is critical and should be guided by the specific research question and the characteristics of the receptor and ligand.

Direct Binding Assays: Quantifying the Interaction

Directly measuring the binding of a ligand to its receptor is fundamental to determining the dissociation constant (Kd) or the inhibition constant (Ki), which are inverse measures of binding affinity.

This classical and robust technique remains a gold standard for quantifying receptor-ligand interactions.[20]

Principle: A radiolabeled form of the ligand (e.g., [3H]-8,9-EET) is incubated with a preparation of cells or membranes expressing the target GPCR. The amount of bound radioactivity is then measured to determine the binding parameters.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Preparation of Membranes:

-

Culture cells stably or transiently expressing the GPCR of interest (e.g., HEK293-GPR40).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]-14,15-EET, as a proxy if a labeled 8,9-EET is unavailable).

-

Add increasing concentrations of the unlabeled competitor ligand (8S,9R-EpETrE).

-

To determine non-specific binding, include a set of wells with the radioligand and a high concentration of a known, potent, unlabeled ligand for the receptor.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filter discs into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choices:

-

Membrane Preparations vs. Whole Cells: Using membrane preparations isolates the receptor from intracellular components that might interfere with binding, providing a cleaner system to study the direct interaction.

-

Competitive vs. Saturation Assays: Competitive assays are often preferred when a radiolabeled version of the specific ligand of interest is not available. They allow for the determination of the affinity of an unlabeled compound by its ability to displace a known radioligand.

-

Choice of Radioligand: The ideal radioligand has high affinity and specificity for the target receptor. If a radiolabeled 8,9-EET is not available, a structurally related EET with known binding characteristics can be used.

Diagram: Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

SPR is a label-free technique that allows for the real-time monitoring of binding events.[21]

Principle: The GPCR is immobilized on a sensor chip. When 8S,9R-EpETrE flows over the surface and binds to the receptor, it causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Advantages:

-

Provides kinetic data (association and dissociation rates) in addition to affinity.

-

Label-free, avoiding potential artifacts from labeling the ligand.

Challenges:

-

Requires purification and stabilization of the GPCR in a functional state, which can be difficult for membrane proteins.

-

The lipid environment of the immobilized receptor may not fully mimic the native cell membrane.

Functional Assays: Probing the Downstream Consequences

Functional assays are crucial for determining whether the binding of 8S,9R-EpETrE to a GPCR results in receptor activation (agonism) or inhibition (antagonism) and for characterizing the subsequent signaling pathways.

This is a primary functional assay for Gαq-coupled receptors like GPR40.[15]

Principle: Upon activation of a Gαq-coupled receptor, PLC is activated, leading to the production of IP3, which in turn triggers the release of calcium from intracellular stores. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

Step-by-Step Protocol:

-

Cell Preparation:

-

Plate cells expressing the target GPCR in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay:

-

Use a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR) to measure the baseline fluorescence.

-

Add varying concentrations of 8S,9R-EpETrE to the wells.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Plot the peak fluorescence response as a function of the ligand concentration.

-

Fit the data to a dose-response curve to determine the EC50 (the concentration of the ligand that produces 50% of the maximal response), which is a measure of the ligand's potency.

-

ERK (also known as MAPK) is a downstream signaling molecule in many GPCR pathways.[22]

Principle: Activation of many GPCRs leads to the phosphorylation and activation of ERK. The level of phosphorylated ERK (pERK) can be quantified as a measure of receptor activation.

Methodology:

-

Treat cells expressing the GPCR with 8S,9R-EpETrE for a specific time.

-

Lyse the cells and quantify the amount of pERK using techniques such as:

-

Western Blotting: Separate proteins by size, transfer to a membrane, and probe with an antibody specific for pERK.

-

ELISA: A quantitative immunoassay to measure pERK levels.

-

Flow Cytometry: Intracellular staining with a fluorescently labeled anti-pERK antibody.

-

Diagram: Gαq-Coupled GPCR Signaling Pathway

Caption: Gαq-coupled GPCR signaling cascade.

Part 3: Data Interpretation and Reporting

The rigorous acquisition of binding and functional data is only half the battle. Proper interpretation and transparent reporting are paramount for scientific advancement.

Summarizing Quantitative Data

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

| Parameter | Receptor | Ligand | Value | Assay Method |

| Ki | Guinea Pig Mononuclear Membranes | 8,9-EET | 8.8 nM | Radioligand Binding (Competition)[23] |

| EC50 | GPR40 | 11,12-EET | 1.4 µM | Calcium Mobilization[24] |

| EC50 | GPR40 | 8,9-EET | 6.1 µM | Calcium Mobilization[24] |

Note: The Ki value for 8,9-EET is for the racemic mixture. The EC50 values for EETs on GPR40 demonstrate that different regioisomers can have varying potencies.

Considerations for Data Interpretation

-

Stereoselectivity: It is crucial to investigate whether the interaction is stereoselective by comparing the binding and functional activity of 8S,9R-EpETrE with its enantiomer, 8R,9S-EpETrE. Biological systems often exhibit a high degree of stereospecificity.

-

Affinity vs. Potency: It is important to distinguish between binding affinity (Kd or Ki) and functional potency (EC50). A high-affinity ligand may not necessarily be a potent agonist, and vice versa.

-

Receptor Expression Levels: The level of receptor expression in the experimental system can influence the observed potency of a ligand.

-

Ligand Stability: Epoxyeicosatrienoic acids can be rapidly metabolized in vitro and in vivo.[1] It is essential to consider the stability of 8S,9R-EpETrE in the assay system, as degradation could lead to an underestimation of its true affinity and potency.

Conclusion and Future Directions

The study of the binding affinity of 8S,9R-EpETrE to GPCRs is a complex but critical area of research with implications for understanding lipid signaling and developing novel therapeutics. While FFARs and prostanoid receptors represent promising starting points, the possibility of novel, yet-to-be-identified "orphan" GPCRs as high-affinity receptors for EETs remains an exciting avenue for future investigation.[14][25][26][27]

A systematic approach, combining direct binding assays with a panel of functional readouts, is essential for a comprehensive characterization of the pharmacology of 8S,9R-EpETrE. The methodologies outlined in this guide provide a robust framework for researchers to unravel the intricate details of this enigmatic interaction, ultimately contributing to a deeper understanding of the physiological roles of this important lipid mediator.

References

- Briscoe, C. P., Tadayyon, M., & Andrews, J. L. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. Journal of Biological Chemistry, 278(13), 11303-11311.

- Fredriksson, R., Hoglund, P. J., Gloriam, D. E., Lagerstrom, M. C., & Schioth, H. B. (2003).

- Gotoh, C., Hong, Y. H., Iga, T., Hishikawa, D., Suzuki, Y., Song, S. H., ... & Sasaki, T. (2007). The regulation of adipogenesis by G-protein-coupled receptor GPR120.

- Itoh, Y., Kawamata, Y., Harada, M., Kobayashi, M., Fujii, R., Fukusumi, S., ... & Fujino, M. (2003). Free fatty acids regulate insulin secretion from pancreatic β cells through GPR40.

- Jones, P. M., & Persaud, S. J. (2003). G-protein-coupled receptors in the pancreatic islet. The Journal of endocrinology, 177(1), 1-13.

- Kostenis, E. (2004). Novel G-protein-coupled receptors for fatty acids. Current opinion in pharmacology, 4(5), 511-517.

- Oh, D. Y., Talukdar, S., Bae, E. J., Imamura, T., Morinaga, H., Fan, W., ... & Olefsky, J. M. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698.

- Slebe, F., & Redondo, C. (2020). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology, 11, 103.

- Stoddart, L. A., Smith, N. J., & Milligan, G. (2008). International Union of Pharmacology. LXXI. Free fatty acid receptors FFA1, -2, and -3: pharmacology and pathophysiological functions. Pharmacological reviews, 60(4), 405-417.

- Talukdar, S., Olefsky, J. M., & Osborn, O. (2011). Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in pharmacological sciences, 32(9), 543-550.

- Tomita, T., Masuzaki, H., Iwakura, H., Yura, S., Noguchi, M., Fujikura, J., ... & Nakao, K. (2006).

- Hirasawa, A., Tsumaya, K., Awaji, T., Katsuma, S., Adachi, T., Yamada, M., ... & Tsujimoto, G. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120.

- Gauthier, K. M., Falck, J. R., & Campbell, W. B. (2022). Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone. International Journal of Molecular Sciences, 23(11), 5937.

- Kebede, M. A., Ferdaoussi, M., & MacDonald, P. E. (2012). Regulation and mechanism of action of FFAR1/GPR40. The Journal of physiology, 590(Pt 10), 2269–2274.

- American Chemical Society. (n.d.). Free-solution method to measure physiological interactions of lipid and lipid G-protein coupled receptors (GPCRs).

- Gauthier, K. M., Jha, A., & Campbell, W. B. (2016). Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid.

- Gauthier, K. M., Jha, A., & Campbell, W. B. (2016).

- Falck, J. R., Reddy, L. M., Reddy, Y. K., Bond, R. A., & Campbell, W. B. (2003). GPR40/GPR120 agonist. Bioorganic & medicinal chemistry letters, 13(23), 4129-4131.

- Dierking, K., & Pita, A. V. (2020). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in pharmacology, 11, 103.

- Cresset. (n.d.). Calculating ligand binding affinities at the lipid /membrane interface P2Y1 GPCR complex.

- Hudson, B. D., Shimpukade, B., Mackenzie, A. E., Butcher, A. J., & Milligan, G. (2016). Complex Pharmacology of Free Fatty Acid Receptors. Chemical reviews, 116(19), 12454-12489.

- Coge, F., Rique, H., & Maiga, A. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific reports, 12(1), 5431.

- Cresset. (2024, January 18). Calculating ligand binding affinities at the lipid /membrane interface P2Y1 GPCR complex.

- Zhang, G., Chen, C., & Falck, J. R. (2013). Synthesis of Cyclooxygenase Metabolites of 8,9-Epoxyeicosatrienoic Acid (EET): 11. Organic letters, 15(21), 5534-5537.

- Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012.

- Cayman Chemical. (n.d.). (±)8(9)-EET.

- Creative Proteomics. (n.d.). GPCR Binding Assay.

- Wong, P. Y., Lam, B. K., & Gu, J. L. (1994). epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes. Prostaglandins, 47(3), 193-202.

- Singh, G., Kumar, A., & Shukla, A. K. (2022). Recent Advances in Structure, Function, and Pharmacology of Class A Lipid GPCRs: Opportunities and Challenges for Drug Discovery. Pharmaceuticals, 15(1), 12.

- Cambridge Bioscience. (n.d.). (±)8(9)-EET.

- Zhang, Y., Wang, L., & Liu, Y. (2013).

- Sharma, M., Sharma, R., & McCarthy, E. T. (2009). 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier. Journal of the American Society of Nephrology, 20(7), 1483-1492.

- Gauthier, K. M., Jha, A., & Campbell, W. B. (2016). FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID.

- Strange, P. G. (1999). Agonist binding to G-protein coupled receptors. British journal of pharmacology, 128(4), 702.

- Milligan, G. (2007). G-protein-coupled receptors: past, present and future. British journal of pharmacology, 151(Suppl 1), S1-S2.

- AZoLifeSciences. (2021, February 3).

- Boster Bio. (n.d.).

- Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide.

- Lu, S., & Li, S. (2019). Hunting for the high‐affinity state of G‐protein‐coupled receptors with agonist tracers: Theoretical and practical considerations for positron emission tomography imaging. British journal of pharmacology, 176(16), 2886-2902.

- Kobilka, B. K. (2011). The Molecular Basis of G Protein–Coupled Receptor Activation. Endocrine reviews, 32(5), 637-647.

- Rodriguez, D., & Cavasotto, C. N. (2018). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in pharmacology, 9, 119.

Sources

- 1. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. G-protein-coupled receptors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]

- 7. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. International Journal of Molecular Medicine [spandidos-publications.com]

- 12. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. physoc.org [physoc.org]

- 18. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 22. bosterbio.com [bosterbio.com]

- 23. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ovid.com [ovid.com]

- 26. ORPHAN ENDOGENOUS LIPIDS AND ORPHAN GPCRS: A GOOD MATCH - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

The Metabolic Fate of 8S,9R-EpETrE by Soluble Epoxide Hydrolase (sEH): An In-depth Technical Guide

This guide provides a comprehensive technical overview of the metabolic transformation of 8S,9R-epoxyeicosatrienoic acid (8S,9R-EpETrE) by soluble epoxide hydrolase (sEH). It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, pharmacology, and cardiovascular research. This document delves into the enzymatic mechanism, the resulting metabolites, and detailed methodologies for studying this critical biochemical pathway.

Introduction: The Significance of the EpETrE-sEH Axis

Epoxyeicosatrienoic acids (EETs) are a family of lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] These molecules, including the 8,9-EpETrE regioisomer, are potent endogenous mediators with a range of biological activities, including vasodilation, anti-inflammatory effects, and cardioprotective actions.[1][4][5] The biological activity of EETs is tightly regulated, and their primary route of inactivation is through enzymatic hydrolysis by soluble epoxide hydrolase (sEH).[1][4][6]

The specific stereoisomer, 8S,9R-EpETrE, is one of the enantiomers produced by CYP epoxygenases.[1] Understanding its metabolic fate is crucial for elucidating its physiological and pathophysiological roles, as well as for the development of therapeutic agents that target the sEH pathway to enhance the beneficial effects of EETs.

Soluble Epoxide Hydrolase (sEH): The Key Metabolic Enzyme

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[1][6] For the metabolism of EpETrEs, the C-terminal hydrolase activity is paramount. sEH is ubiquitously expressed in various tissues, with high concentrations in the liver, kidney, and vasculature.[6]

The hydrolase domain of sEH catalyzes the addition of a water molecule to the epoxide ring of EpETrEs, converting them into their corresponding, and generally less biologically active, vicinal diols, known as dihydroxyeicosatrienoic acids (DHETs).[1][4][6][7] This metabolic conversion effectively terminates the signaling cascade initiated by the EpETrE.

The Metabolic Transformation of 8S,9R-EpETrE

The enzymatic action of sEH on 8S,9R-EpETrE is a stereospecific hydration reaction. The enzyme's active site facilitates the nucleophilic attack of a water molecule on one of the two electrophilic carbons of the epoxide ring. This results in the opening of the oxirane ring and the formation of a vicinal diol.

For 8,9-EpETrE, this hydrolysis leads to the formation of 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE).[8] Given the stereochemistry of the starting material (8S,9R), the enzymatic hydrolysis is expected to proceed with a high degree of stereoselectivity, yielding a specific stereoisomer of 8,9-DiHETrE. While the precise stereochemical outcome for the 8S,9R-EpETrE substrate is a subject of detailed enzymatic studies, the general mechanism involves the formation of a covalent intermediate with an active site aspartate residue, followed by hydrolysis.

Visualizing the Metabolic Pathway

Caption: Metabolic conversion of 8S,9R-EpETrE to 8,9-DiHETrE by sEH.

Experimental Methodologies for Studying the Metabolic Fate of 8S,9R-EpETrE

To investigate the metabolism of 8S,9R-EpETrE by sEH, a combination of enzymatic assays and advanced analytical techniques is required. The following sections provide detailed protocols for these key experiments.

In Vitro sEH Activity Assay

This protocol describes a fluorometric assay to determine the activity of sEH and its inhibition. The assay utilizes a substrate that becomes fluorescent upon hydrolysis by sEH.

Materials:

-

Recombinant human or murine sEH

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

8S,9R-EpETrE (as a potential substrate or competitor)

-

sEH inhibitor (e.g., AUDA, as a positive control for inhibition)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Enzyme Preparation: Prepare a working solution of recombinant sEH in assay buffer to a final concentration that yields a linear reaction rate for the duration of the assay.

-

Substrate and Compound Preparation:

-

Prepare a stock solution of the fluorescent substrate in a suitable organic solvent (e.g., DMSO). Dilute to the final working concentration in assay buffer immediately before use.

-

Prepare stock solutions of 8S,9R-EpETrE and any test inhibitors in a suitable solvent. Create a dilution series to determine IC50 values.

-

-

Assay Setup:

-

Add 100 µL of assay buffer to each well.

-

Add 1 µL of the test compound or vehicle control to the appropriate wells.

-

Add 20 µL of the sEH enzyme solution to all wells except the no-enzyme control wells.

-

Incubate the plate at 30°C for 5 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the fluorescent substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 20-30 minutes) at the appropriate excitation and emission wavelengths for the substrate used.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

LC-MS/MS Analysis of 8,9-DiHETrE Formation

This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the direct measurement of 8,9-DiHETrE produced from the enzymatic reaction of 8S,9R-EpETrE with sEH.

Materials:

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Recombinant sEH

-

8S,9R-EpETrE

-

Internal standard (e.g., a deuterated analog of 8,9-DiHETrE)

-

Acetonitrile, methanol, water, and formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (for sample cleanup)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the incubation buffer, recombinant sEH, and 8S,9R-EpETrE.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) and the internal standard.

-

-

Sample Preparation:

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

-

Elute the analytes from the SPE cartridge, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable C18 reversed-phase column.

-

Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Operate the mass spectrometer in negative ion mode and monitor the specific precursor-to-product ion transitions for 8,9-DiHETrE and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Construct a calibration curve using known concentrations of an 8,9-DiHETrE standard.

-

Quantify the amount of 8,9-DiHETrE produced in the enzymatic reaction.

-

Chiral Separation of 8,9-DiHETrE Stereoisomers

To determine the stereochemical outcome of the sEH-mediated hydration of 8S,9R-EpETrE, chiral chromatography is necessary.

Methodology:

-

Chiral Stationary Phase: Employ a chiral column, such as one with a cellulose or amylose-based stationary phase (e.g., Chiralcel OD or Chiralpak AD).

-